Ethyl 3-amino-2-(trifluoromethyl)isonicotinate
Overview
Description
“Ethyl 3-amino-2-(trifluoromethyl)isonicotinate” is a chemical compound. Its molecular formula is C9H9F3N2O212. However, the exact structure and properties of this compound are not available in the sources I found.
Synthesis Analysis
The synthesis of “Ethyl 3-amino-2-(trifluoromethyl)isonicotinate” is not documented in the sources I found. However, the synthesis of similar compounds usually involves various organic chemistry reactions, including amide bond formation, esterification, and fluorination1.
Molecular Structure Analysis
The molecular structure of “Ethyl 3-amino-2-(trifluoromethyl)isonicotinate” is not available in the sources I found. However, based on its molecular formula, it likely contains an isonicotinate group (a pyridine ring with a carboxylic acid ester), an amino group, and a trifluoromethyl group12.
Chemical Reactions Analysis
The specific chemical reactions involving “Ethyl 3-amino-2-(trifluoromethyl)isonicotinate” are not documented in the sources I found. However, similar compounds can undergo various chemical reactions, such as nucleophilic substitution, elimination, and addition reactions3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 3-amino-2-(trifluoromethyl)isonicotinate” are not available in the sources I found. However, similar compounds usually have properties such as molecular weight, boiling point, and solubility that can be predicted based on their structure152.
Safety And Hazards
The safety and hazards of “Ethyl 3-amino-2-(trifluoromethyl)isonicotinate” are not documented in the sources I found. However, similar compounds can have various safety and hazard profiles depending on their structure and reactivity16.
Future Directions
The future directions for the study of “Ethyl 3-amino-2-(trifluoromethyl)isonicotinate” are not documented in the sources I found. However, similar compounds can have various applications in fields such as medicinal chemistry, materials science, and chemical biology7.
Please note that this information is based on similar compounds and may not accurately reflect the properties of “Ethyl 3-amino-2-(trifluoromethyl)isonicotinate”. Further research and experimentation would be needed to obtain accurate information on this specific compound.
properties
IUPAC Name |
ethyl 3-amino-2-(trifluoromethyl)pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-14-7(6(5)13)9(10,11)12/h3-4H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAOEXYMJVZYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-2-(trifluoromethyl)isonicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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